

Detecting the D329C Mutation in Mycobacterium tuberculosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D329C

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of the **D329C** mutation in the katG gene of Mycobacterium tuberculosis, a mutation associated with isoniazid resistance. The information is intended to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate detection methods.

Introduction

Isoniazid (INH) is a cornerstone of first-line anti-tuberculosis therapy. Resistance to INH is a major obstacle in the effective control of tuberculosis worldwide. The primary mechanism of INH resistance is associated with mutations in the catalase-peroxidase gene, katG. While the S315T mutation is the most frequent, other mutations, including **D329C**, have been identified and contribute to the resistance phenotype. Accurate and rapid detection of these mutations is crucial for appropriate patient management and for the development of new diagnostic tools and therapeutic strategies.

This document outlines three key molecular methods for the detection of the **D329C** mutation: Sanger Sequencing, Allele-Specific PCR (AS-PCR), and Line Probe Assays (LPAs). While specific performance data for the **D329C** mutation is limited, the provided protocols are adaptable for its detection.

Data Presentation: Comparison of Detection Methods

The following table summarizes the general performance characteristics of the described methods for the detection of katG gene mutations. It is important to note that these values are primarily based on studies of more common katG mutations, such as S315T, and may not be directly transferable to the detection of the **D329C** mutation.

Method	Turnaround Time	Throughput	Sensitivity for katG mutations	Specificity for katG mutations
Sanger Sequencing	2-3 days	Low to medium	>95%	>99%
Allele-Specific PCR (AS-PCR)	4-6 hours	High	85-95%	>98%
Line Probe Assay (LPA)	1-2 days	Medium to high	90-98%	>99%

Experimental Protocols

Sanger Sequencing for the Detection of the D329C Mutation

Sanger sequencing is considered the gold standard for mutation detection as it provides the complete nucleotide sequence of the targeted region.

Principle: This method involves amplifying the region of the katG gene containing codon 329, followed by sequencing of the PCR product to identify any nucleotide changes.

Protocol:

- DNA Extraction:
 - Extract genomic DNA from a pure culture of *M. tuberculosis* or directly from clinical specimens (e.g., sputum) using a commercial DNA extraction kit suitable for mycobacteria.

- Quantify the extracted DNA and assess its purity using a spectrophotometer.
- PCR Amplification:
 - Design primers to amplify a ~400-600 bp fragment of the katG gene spanning codon 329.
 - Forward Primer Example: 5'-GAAACAGCGGCGCTGGATCGT-3'
 - Reverse Primer Example: 5'-GTTGACCTGGGCGCCGATCAT-3'
 - Set up the PCR reaction mixture (50 µL total volume):
 - 5 µL of 10x PCR buffer
 - 1 µL of 10 mM dNTPs
 - 1 µL of 10 µM forward primer
 - 1 µL of 10 µM reverse primer
 - 0.5 µL of Taq DNA polymerase (5 U/µL)
 - 1-5 µL of template DNA (~50-100 ng)
 - Nuclease-free water to 50 µL
 - Perform PCR with the following cycling conditions:
 - Initial denaturation: 95°C for 5 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 60°C for 30 seconds (optimize as needed)
 - Extension: 72°C for 45 seconds
 - Final extension: 72°C for 7 minutes

- PCR Product Purification:
 - Analyze the PCR product on a 1.5% agarose gel to confirm the amplification of a single product of the expected size.
 - Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and enzymes.
- Sequencing Reaction:
 - Set up cycle sequencing reactions using the purified PCR product as a template and one of the PCR primers (either forward or reverse).
 - Use a commercial sequencing kit (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit).
 - Perform cycle sequencing according to the manufacturer's instructions.
- Sequence Analysis:
 - Purify the sequencing products to remove unincorporated dyes.
 - Analyze the products on an automated DNA sequencer.
 - Align the obtained sequence with the wild-type katG sequence from a reference strain (e.g., H37Rv) to identify the **D329C** mutation (GAC -> TGC).

Allele-Specific PCR (AS-PCR) for the Detection of the D329C Mutation

AS-PCR is a rapid and cost-effective method for detecting specific point mutations.

Principle: This technique utilizes primers that are specific for either the wild-type or the mutant allele. Amplification will only occur if the primer perfectly matches the template DNA at the mutation site.

Protocol:

- DNA Extraction:

- Follow the same procedure as for Sanger sequencing.
- Primer Design:
 - Design three primers:
 - A common reverse primer.
 - A wild-type specific forward primer with its 3' end corresponding to the wild-type nucleotide at codon 329.
 - A mutant-specific forward primer with its 3' end corresponding to the mutant nucleotide at codon 329. A deliberate mismatch at the penultimate base can increase specificity.
- PCR Reaction:
 - Set up two separate PCR reactions for each sample: one with the wild-type specific primer and the common reverse primer, and another with the mutant-specific primer and the common reverse primer.
 - PCR reaction mixture (25 μ L total volume):
 - 2.5 μ L of 10x PCR buffer
 - 0.5 μ L of 10 mM dNTPs
 - 0.5 μ L of 10 μ M specific forward primer (wild-type or mutant)
 - 0.5 μ L of 10 μ M common reverse primer
 - 0.25 μ L of Taq DNA polymerase (5 U/ μ L)
 - 1 μ L of template DNA (~20-50 ng)
 - Nuclease-free water to 25 μ L
 - Use stringent annealing temperatures to ensure specific amplification.
- Analysis of Results:

- Analyze the PCR products on a 2% agarose gel.
- Interpretation:
 - Amplification in the wild-type reaction only: Wild-type sample.
 - Amplification in the mutant reaction only: Mutant sample (homozygous).
 - Amplification in both reactions: Heterozygous sample (or mixed infection).

Line Probe Assay (LPA) for the Detection of the D329C Mutation

LPAs allow for the simultaneous detection of multiple mutations associated with drug resistance.

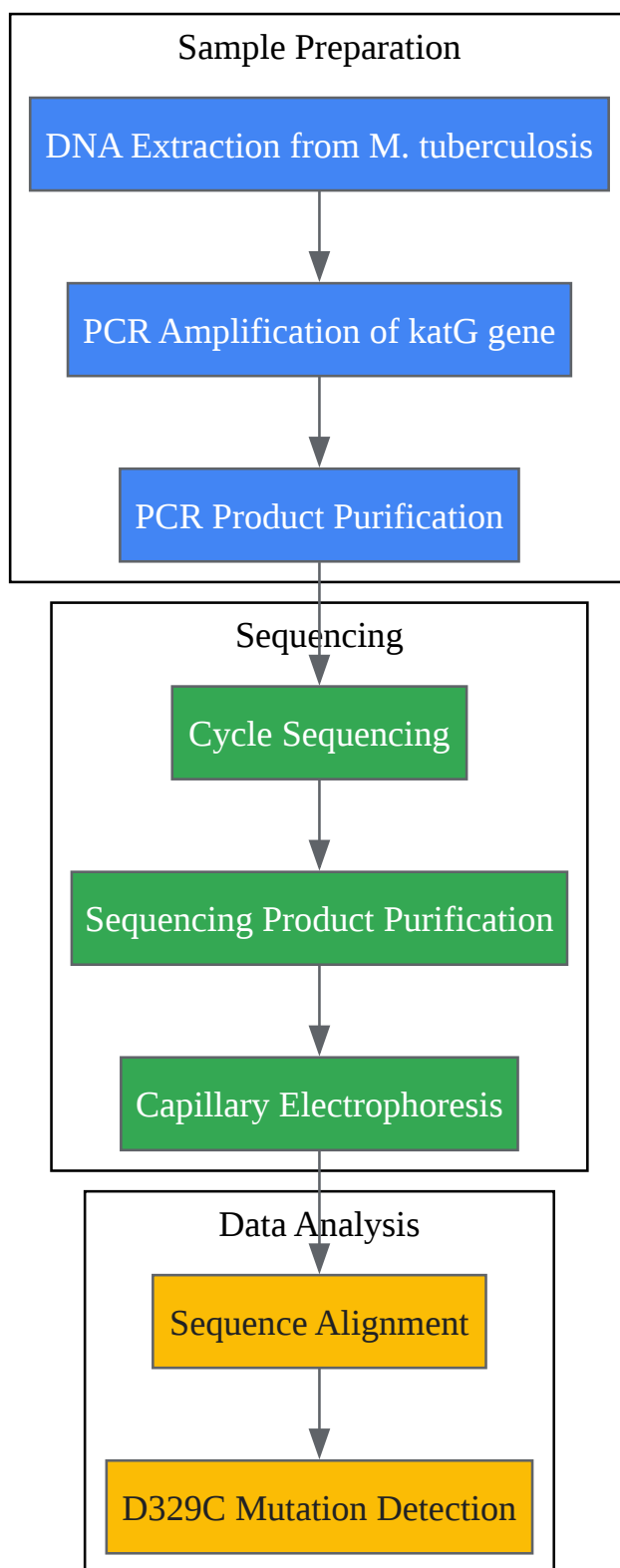
Principle: This method involves PCR amplification of the target region followed by hybridization of the biotinylated amplicons to specific oligonucleotide probes immobilized on a membrane strip.

Protocol:

- DNA Extraction:
 - Follow the same procedure as for Sanger sequencing.
- Multiplex PCR:
 - Perform a multiplex PCR to amplify the katG gene region of interest using biotinylated primers. This is typically done using a commercially available kit.
- Hybridization:
 - Denature the biotinylated PCR products to obtain single-stranded DNA.
 - Hybridize the amplicons to the LPA strip containing probes for the wild-type sequence at codon 329 and a specific probe for the **D329C** mutation.

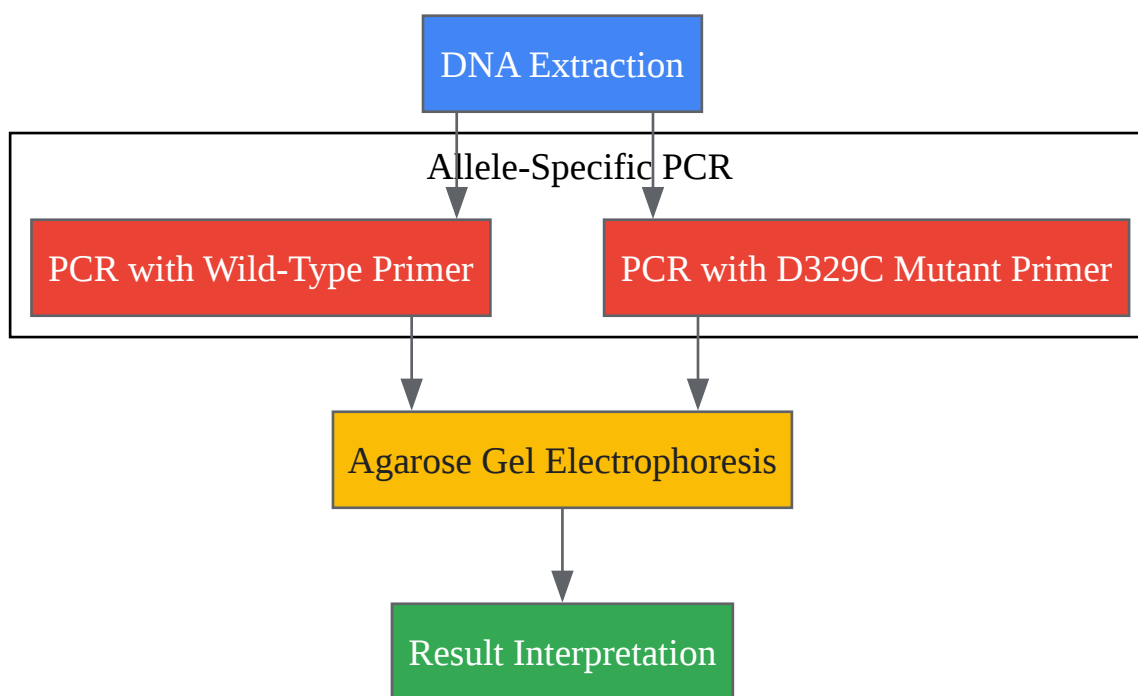
- Follow the manufacturer's instructions for hybridization and washing steps.
- Detection:
 - Add an alkaline phosphatase-streptavidin conjugate, which binds to the biotinylated hybrids.
 - Add a substrate that is converted by alkaline phosphatase into a colored precipitate.
 - Interpretation: The pattern of colored bands on the strip indicates the presence or absence of the wild-type and mutant sequences.
 - Binding to the wild-type probe only: Wild-type.
 - Absence of binding to the wild-type probe and binding to the **D329C** mutant probe: **D329C** mutation present.

Mandatory Visualizations



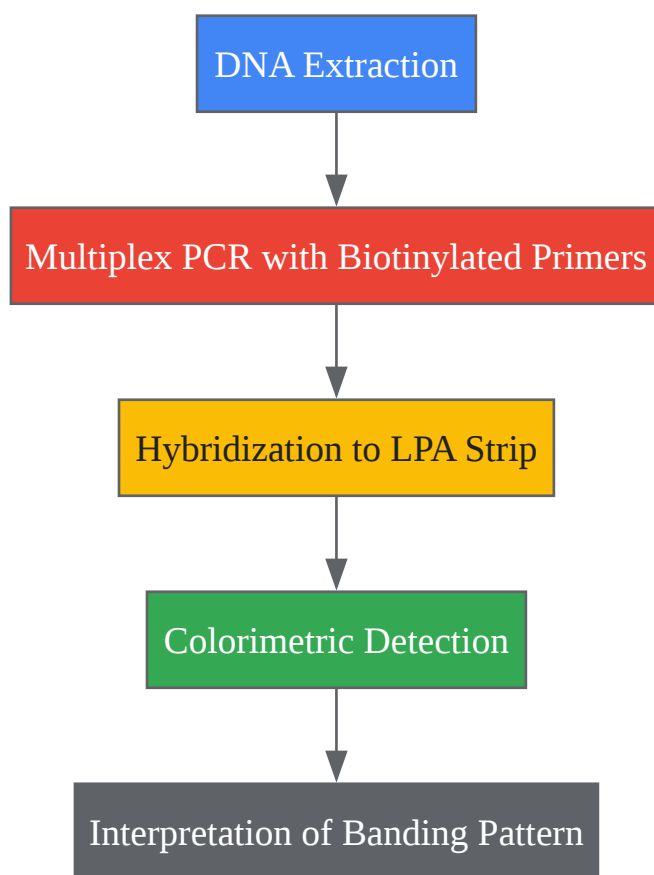
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Caption: Workflow for Sanger Sequencing to detect the **D329C** mutation.



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Caption: Workflow for Allele-Specific PCR to detect the **D329C** mutation.



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Caption: Workflow for Line Probe Assay to detect the **D329C** mutation.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com